molecular formula C14H9N3O2S B580652 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1227269-45-5

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B580652
CAS No.: 1227269-45-5
M. Wt: 283.305
InChI Key: VRMPUNGIEUXWHM-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Cyanide sources for nucleophilic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a binding moiety, while the pyrrolo[2,3-b]pyridine core can interact with the active site of the target. The carbonitrile group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)pyrrole: A simpler analog with a pyrrole core.

    1-(Phenylsulfonyl)-1H-indole: An indole-based analog with similar functional groups.

    1-(Phenylsulfonyl)-1H-pyrrole-2-carbonitrile: A pyrrole-based analog with a carbonitrile group.

Uniqueness: 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMPUNGIEUXWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189963
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-45-5
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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